molecular formula C17H32N2 B1598904 1-Tetradecyl-1H-imidazole CAS No. 54004-47-6

1-Tetradecyl-1H-imidazole

Cat. No. B1598904
CAS RN: 54004-47-6
M. Wt: 264.4 g/mol
InChI Key: TZMGRMKTZVQDMX-UHFFFAOYSA-N
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Description

  • Molecular Weight : Approximately 264.449 Da .
  • Structure : It contains a five-membered imidazole ring and a tetradecyl (14-carbon) alkyl chain .
  • Synonyms : It goes by various names, including 1-Tetradecylimidazole and Methyl 2-ethoxy-1-((2’-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate .

Molecular Structure Analysis

The molecular structure of 1-Tetradecyl-1H-imidazole consists of a hydrophobic alkyl tail (tetradecyl) attached to an imidazole ring. The imidazole moiety imparts biological activity, making this compound relevant for further investigation .

Scientific Research Applications

Synthesis and Applications in Energetic Materials

1-Tetradecyl-1H-imidazole is related to a class of compounds that includes imidazole and its derivatives. These compounds are synthesized for various applications, including energetic materials. For instance, nitrogen-rich imidazole-based molecules have been prepared for use in nitrogen-rich gas generators. Such compounds demonstrate high positive heats of formation due to their molecular backbone, contributing significantly to their energetic properties (Srinivas, Ghule, & Muralidharan, 2014).

Electrochemical Properties and Catalysis

Research in the field of electrochemistry has explored the reduction of certain imidazolium cations, producing nucleophilic carbenes. These studies demonstrate the compatibility and persistence of these carbenes in ionic liquids, which is relevant for various catalytic processes (Gorodetsky, Ramnial, Branda, & Clyburne, 2004).

Pharmaceutical and Biological Activity

1,2,4,5-Tetrasubstituted-1H-imidazole derivatives, closely related to 1-Tetradecyl-1H-imidazole, have shown significant biological and pharmacological properties. These include antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral activities. Such derivatives are a part of ongoing research in the pharmaceutical industry, highlighting the versatility and potential of imidazole-based compounds in drug development (Ciofalo, 2019).

Chemical Synthesis and Ligand Design

Imidazole derivatives serve as ligands in chemical synthesis. For example, in copper-catalyzed N-arylation of imidazoles, certain imidazole-based acids act as superior ligands under mild conditions. Such applications are crucial in the development of new chemical entities and materials (Wu, Liu, Ma, Xie, & Dai, 2013).

Environmental and Agricultural Applications

In the agricultural sector, imidazole derivatives have been investigated for their insecticidal activity. Certain tetrahydroindeno[1',2':4,5]pyrrolo[1,2-a]imidazol-5(1H)-one derivatives exhibit excellent insecticidal activity against various pests. This demonstrates the potential of imidazole derivatives in developing novel, effective insecticides (Chen, Meng, Zhu, Cheng, Shao, & Li, 2015).

Novel Complexes and Material Science

1-Tetradecyl-1H-imidazole is related to imidazole derivatives used in synthesizing metal complexes with potential pharmaceutical applications. For instance, zinc and iron complexes with imidazole derivatives have been studied for their binding properties with proteins and potential anticancer activities (Guo, Liu, Wang, & Sun, 2022).

properties

IUPAC Name

1-tetradecylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-18-17-19/h14,16-17H,2-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMGRMKTZVQDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202323
Record name 1H-Imidazole, 1-tetradecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54004-47-6
Record name 1H-Imidazole, 1-tetradecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054004476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1-tetradecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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